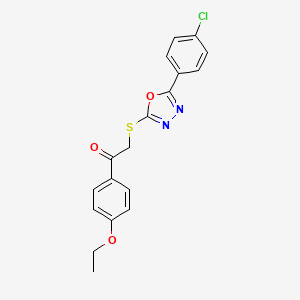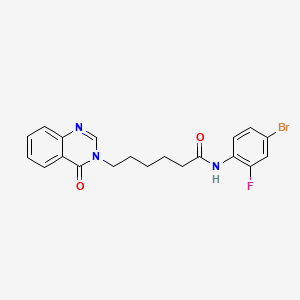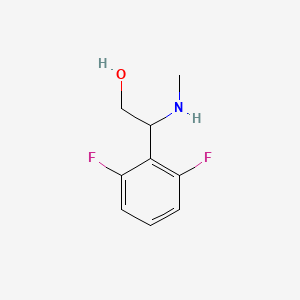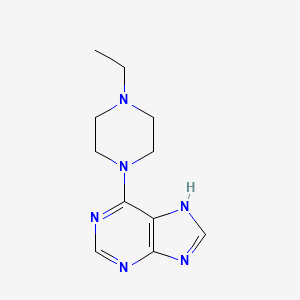
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a chlorophenyl group and an ethoxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Substitution reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxadiazole ring or to modify the functional groups attached to it.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone
- 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone
- 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone
Uniqueness
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the thioether linkage also contributes to its distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C18H15ClN2O3S |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-23-15-9-5-12(6-10-15)16(22)11-25-18-21-20-17(24-18)13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
KZAJWGMATMDLCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid](/img/structure/B15097056.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15097061.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B15097062.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15097069.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B15097074.png)
![4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15097082.png)


![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)


![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)

